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Introduction

The Pixelgen™ Proximity Network Assay (PNA) is a cutting-edge technology for studying the
spatial organization of cell surface proteins at the single-cell level. By creating a network of
protein-protein proximities, the PNA provides unprecedented insights into cellular signaling,
immune responses, and the mechanisms of drug action. This document provides detailed
application notes and protocols for performing the PNA, with a focus on data quality
assessment and interpretation, including an approach to evaluating the signal-to-noise ratio.

Principle of the Proximity Network Assay

The Proximity Network Assay (PNA) is a method for generating a spatial map of proteins on the
surface of individual cells.[1][2] The core principle involves the use of DNA-barcoded antibodies
that bind to specific cell surface proteins.[2] A key step is the generation of a Rolling Circle
Amplification (RCA) product from each barcoded antibody, creating multiple copies of a unique
molecular identifier (UMI).[1] Subsequently, linker oligonucleotides connect neighboring RCA
products, effectively creating a network of proximally located proteins.[2] This network of linked
DNA molecules is then sequenced using Next-Generation Sequencing (NGS).[2] The
sequencing data is processed using the Pixelator™ software to reconstruct the spatial protein
networks for each cell, providing information on protein abundance, clustering, and co-
localization.[1]
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Calculating Signal-to-Noise Ratio: A Practical
Approach Using Quality Control Metrics

While a single, universal formula for the signal-to-noise ratio (SNR) is not standard for the
Proximity Network Assay, the quality and reliability of the signal are assessed through a
comprehensive set of Quality Control (QC) metrics generated by the Pixelator™ software.[3]
The QC report provides a detailed summary of the experimental run and is crucial for
identifying potential issues and ensuring the validity of the results.[3] A strong "signal” in a PNA
experiment corresponds to a high number of specific and high-quality reads that accurately
represent the protein proximities on the cell surface, while "noise" can originate from various
sources, including non-specific antibody binding, sequencing errors, and PCR artifacts.

Here's how to interpret key QC metrics to assess the signal-to-noise characteristics of your
PNA data:

» Number of Cells: This metric indicates the number of cells successfully identified and
analyzed by the Pixelator software. A low cell count might suggest issues with sample
preparation or cell viability.[3]

o Average Filtered Reads per Cell: This represents the average number of high-quality
sequencing reads per cell that passed the initial filtering steps. A higher number generally
indicates a stronger signal.[3]

o Average Antibody Molecules per Cell: This metric provides an estimate of the average
number of unique antibody molecules detected per cell. It serves as a proxy for the overall
protein abundance detected in the assay.[3]

e Sequencing Quality Metrics: The QC report includes standard sequencing quality scores
(e.g., Phred scores). High-quality sequencing is essential for accurate barcode identification
and network reconstruction.[3]

By carefully examining these and other metrics in the QC report, researchers can gain a
comprehensive understanding of the data quality and the reliability of the generated protein
proximity networks. A successful experiment will exhibit a high number of identified cells, a high
number of filtered reads and antibody molecules per cell, and excellent sequencing quality.
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Experimental Protocols

The following is a generalized protocol for the Pixelgen™ Proximity Network Assay. For specific
details, always refer to the latest version of the protocol provided with the Pixelgen Proxiome™
Kit.

Materials:

» Pixelgen Proxiome™ Kit (including DNA-barcoded antibodies, reagents for RCA, and
ligation)

e Cells in suspension (e.g., PBMCs, cultured cell lines)

o Phosphate-buffered saline (PBS)

o Paraformaldehyde (PFA) for cell fixation

o Standard laboratory equipment for cell culture, centrifugation, and molecular biology.

» Next-Generation Sequencing platform (e.g., lllumina)

Experimental Workflow:

The PNA workflow can be broadly divided into the following stages:
e Cell Preparation and Fixation:
o Harvest cells and wash them in PBS.

o Fix the cells with an appropriate concentration of PFA to preserve the cell surface
proteome.[2]

o Quench the fixation reaction and wash the cells.
e Antibody Incubation:
o Resuspend the fixed cells in the antibody incubation buffer provided in the Kkit.

o Add the pool of DNA-barcoded antibodies to the cell suspension.[2]
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o Incubate to allow the antibodies to bind to their target proteins on the cell surface.

o Wash the cells to remove unbound antibodies.

» Rolling Circle Amplification (RCA):
o Add the padlock probes and other RCA reagents to the cell suspension.[2]

o Perform the RCA reaction to generate amplified DNA products (RCPs) from each bound
antibody.[2]

e Proximity Network Linking:
o Introduce the linker oligonucleotides and ligation reagents to the reaction.[2]

o The linkers will hybridize to and ligate between adjacent RCPs, creating a network of
linked DNA molecules.[2]

 Library Preparation and Sequencing:

o Prepare the DNA library for sequencing according to the kit's instructions. This typically
involves PCR amplification to add sequencing adapters.

o Sequence the library on a compatible NGS platform.[2]

Data Analysis Workflow:

The raw sequencing data (FASTQ files) is processed using the Pixelator™ software.[1] The key
steps in the data analysis pipeline are:

o Amplicon Filtering: Reads are filtered based on quality scores and expected sequence
motifs.[1]

» Demultiplexing: Barcode sequences are decoded to identify the corresponding proteins.[1]
o Collapse: Duplicate reads and sequencing errors are corrected.[1]

o Graph Construction: A spatial graph is constructed for each cell, representing the protein
proximity network.[1]
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» Analysis: Various metrics, including protein abundance, clustering, and co-localization
scores, are calculated.[1]

» Layout: 3D coordinates are computed for visualizing the protein networks of each cell.[1]

Data Presentation

Quantitative data from the Pixelgen™ PNA should be summarized in a clear and structured
manner to facilitate comparison and interpretation. The following tables provide templates for
presenting key data points.

Table 1. Summary of Sequencing and Data Processing Quality Control

Average
% Reads Number of Average .
. Antibody
Sample ID Total Reads Passing Cells Reads per
. o Molecules
Filter Identified Cell
per Cell
Control_1 15,000,000 92% 1,200 10,500 8,500
Treated_1 16,500,000 91% 1,150 12,000 9,800
Control_2 14,800,000 93% 1,250 10,200 8,300
Treated 2 17,200,000 90% 1,100 12,500 10,100

Table 2: Protein Abundance and Spatial Organization Metrics (Example Data)

Average Average Average Average I
-value
. Abundan Abundan Fold Clusterin Clusterin . ]
Protein (Clusterin
ce ce Change g Score g Score )
(Control) (Treated) (Control) (Treated) 2
CD3 5,200 5,350 1.03 0.65 0.68 0.045
CD4 4,800 2,400 0.50 0.58 0.32 <0.001
CD8 3,500 7,100 2.03 0.45 0.82 <0.001
PD-1 1,200 3,600 3.00 0.21 0.75 <0.001

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://software.pixelgen.com/pixelator/outputs/
https://software.pixelgen.com/pixelator/outputs/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Mandatory Visualizations

Diagram 1: Pixelgen™ Proximity Network Assay (PNA)
Workflow
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Caption: Overview of the Pixelgen™ Proximity Network Assay workflow.

Diagram 2: Sighaling Pathway Analysis using PNA
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Caption: Conceptual diagram of how PNA can elucidate drug-induced changes in a signaling
pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1244403?utm_src=pdf-body-img
https://www.benchchem.com/product/b1244403?utm_src=pdf-custom-synthesis
https://software.pixelgen.com/pixelator/outputs/
https://software.pixelgen.com/common/pixelgen-assays/what-is-pna/
https://software.pixelgen.com/pixelator/outputs/qc-report/
https://www.benchchem.com/product/b1244403#calculating-photogen-signal-to-noise-ratio
https://www.benchchem.com/product/b1244403#calculating-photogen-signal-to-noise-ratio
https://www.benchchem.com/product/b1244403#calculating-photogen-signal-to-noise-ratio
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1244403?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

